

An In-depth Technical Guide to Aluminum Acetotartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum acetotartrate

Cat. No.: B1169463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum acetotartrate, also known by synonyms such as Alsol, is an organometallic complex containing aluminum, acetate, and tartrate. It is utilized primarily in pharmaceutical and cosmetic applications for its astringent, antiseptic, and disinfectant properties.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties of **aluminum acetotartrate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action, catering to the needs of researchers and professionals in drug development.

Chemical and Physical Properties

There are some discrepancies in the reported molecular formula and weight of **aluminum acetotartrate** in the literature, likely stemming from the complex nature of aluminum coordination chemistry and the potential for various polymeric forms. The most commonly cited chemical information points to a 1:1:1 complex of aluminum, acetic acid, and tartaric acid.

Table 1: Molecular Formula and Weight of **Aluminum Acetotartrate**

Data Point	Value	Source(s)
Preferred Molecular Formula	C6H7AlO8	[1] [3]
Alternative Molecular Formula	C4H4O6.C2H3O2.Al	[4]
Molecular Weight	234.10 g/mol	[1]
Monoisotopic Mass	233.9956306 Da	[1]
CAS Number	15930-12-8	[1]

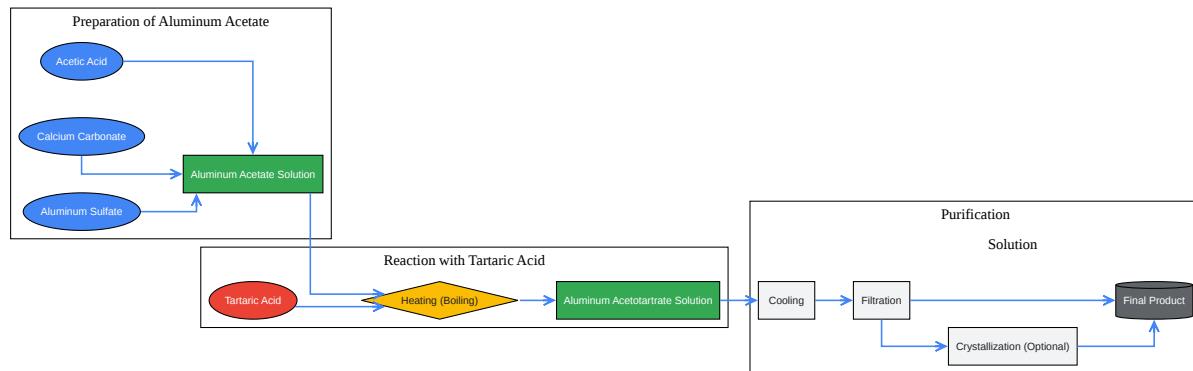
Table 2: Physical and Chemical Properties of **Aluminum Acetotartrate**

Property	Description	Source(s)
Appearance	Colorless or yellowish crystals or powder. [1] [5]	[1] [5]
Odor	Slight acetic odor. [2]	[2]
Solubility	Freely but exceedingly slowly soluble in water. Insoluble in alcohol and ether. [1] [5]	[1] [5]
Stability	Stable under ordinary conditions of use and storage in airtight containers. On long keeping, it may lose acetic acid and become incompletely soluble. [2] [5]	[2] [5]

Experimental Protocols

Synthesis of Aluminum Acetotartrate

While detailed procedures for the synthesis of pure, crystalline **aluminum acetotartrate** are not extensively published, a common method involves the reaction of a basic aluminum acetate solution with tartaric acid. The following is a generalized protocol based on related preparations of aluminum acetate-tartrate solutions, often referred to as Burow's solution.[\[6\]](#)[\[7\]](#)


Objective: To synthesize **aluminum acetotartrate** solution.

Materials:

- Aluminum sulfate
- Calcium carbonate
- Glacial acetic acid
- Tartaric acid
- Deionized water

Procedure:

- Preparation of Aluminum Acetate Solution: A solution of aluminum acetate is first prepared by reacting aluminum sulfate with calcium carbonate, followed by the addition of acetic acid.
- Addition of Tartaric Acid: To the freshly prepared aluminum acetate solution, a stoichiometric amount of tartaric acid is added.
- Heating and Dissolution: The mixture is heated, typically by boiling, for a period of 2-2.5 hours until all components are fully dissolved.[\[7\]](#)
- Cooling and Filtration: The resulting solution is allowed to cool to room temperature. Any undissolved particles are removed by filtration.
- Crystallization (Optional): For obtaining solid **aluminum acetotartrate**, a supersaturated solution can be prepared and allowed to cool slowly to induce crystallization. Seed crystals may be used to facilitate this process.

[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow for **Aluminum Acetotartrate**.

Analytical Methods

The analysis of **aluminum acetotartrate** can be approached by quantifying the aluminum content and characterizing the organic ligands.

This method involves the titration of aluminum with a chelating agent like EDTA.

Objective: To determine the aluminum content in an **aluminum acetotartrate** sample.

Materials:

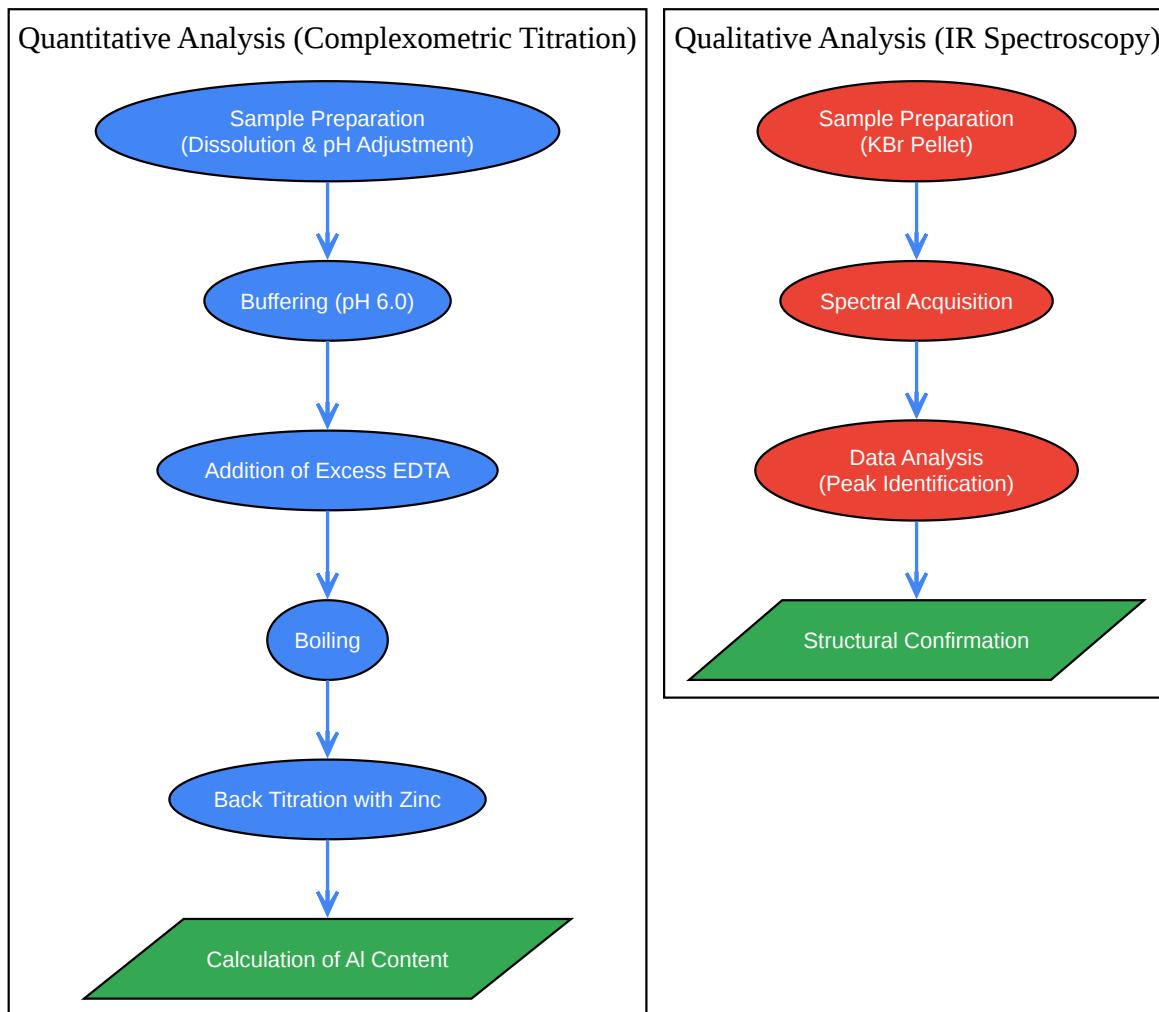
- **Aluminum acetotartrate** sample

- Dilute hydrochloric acid
- Ammonia test solution
- Acetic acid-ammonium acetate buffer (pH 6.0)
- Standardized EDTA solution (0.05 M)
- Standardized zinc titration solution (0.05 M)
- Xylenol orange indicator solution

Procedure:

- Sample Preparation: Accurately weigh a sample of **aluminum acetotartrate** and dissolve it in dilute hydrochloric acid in a volumetric flask.
- pH Adjustment: Take an aliquot of the sample solution and neutralize it with ammonia test solution until a precipitate just forms. Re-dissolve the precipitate by adding dilute hydrochloric acid dropwise.
- Buffering: Add acetic acid-ammonium acetate buffer (pH 6.0) to the solution.
- Complexation with EDTA: Add a known excess of standardized EDTA solution and boil for 3-5 minutes to ensure complete complexation with aluminum.
- Back Titration: Cool the solution to room temperature, add xylenol orange indicator, and titrate the excess EDTA with a standardized zinc solution until the color changes from yellow to red.
- Blank Titration: Perform a blank titration without the sample to account for any impurities in the reagents.
- Calculation: The amount of aluminum is calculated from the difference between the initial amount of EDTA added and the amount of EDTA back-titrated with the zinc solution.

IR spectroscopy can be used to identify the functional groups present in **aluminum acetotartrate** and confirm the coordination of the acetate and tartrate ligands to the aluminum


ion.

Expected Spectral Features:

- Disappearance of the broad O-H stretch from the carboxylic acid groups of acetic and tartaric acids.
- Appearance of asymmetric and symmetric COO- stretching bands, indicating the formation of carboxylate salts.
- Characteristic C-O and O-H stretching and bending vibrations from the tartrate ligand.
- Al-O stretching vibrations in the low-frequency region.

Procedure (KBr Pellet Method):

- Sample Preparation: Mix 1-2 mg of the finely ground **aluminum acetotartrate** sample with 100-200 mg of dry KBr powder in an agate mortar.
- Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.
- Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

[Click to download full resolution via product page](#)Diagram 2: Analytical Workflow for **Aluminum Acetotartrate**.

Mechanism of Action and Biological Activity

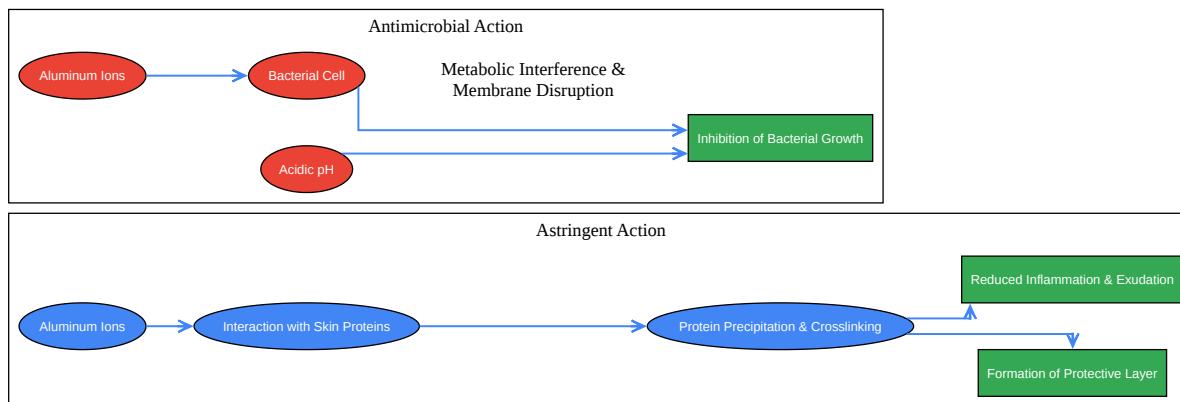
Astringent Action

The primary mechanism of action for the astringent properties of aluminum salts is the interaction with proteins. Aluminum ions have a high charge density, which allows them to effectively crosslink and precipitate proteins in the epidermis and mucous membranes. This

action leads to a "puckering" or constricting effect, which reduces local inflammation, exudation, and minor bleeding. The precipitation of proteins also forms a protective layer on the skin, which can aid in healing.

Antimicrobial Activity

The antimicrobial effect of **aluminum acetotartrate** is attributed to two main factors: the acidic nature of the solution and the direct action of aluminum ions. An acidic pH (typically below 4.5) is known to be inhibitory to the growth of many pathogenic bacteria.^[4] Additionally, aluminum ions can interfere with microbial metabolic processes and disrupt cell membrane integrity, contributing to the overall antimicrobial effect.


Table 3: In-vitro Antimicrobial Activity of Aluminum Acetate-Tartrate Solution

Microorganism	Minimum Inhibitory Concentration (MIC) (%)
Staphylococcus aureus	1.25 - 2.5
Staphylococcus epidermidis	1.25 - 2.5
Proteus vulgaris	1.25 - 2.5
Pseudomonas aeruginosa	1.25 - 2.5
Escherichia coli	1.25 - 2.5

Source: Adapted from Lang, 2013.^[4]

The study cited above determined the MIC of an aluminum acetate-tartrate solution with a specified content of 1.4% aluminum and 6% acetic acid.

Due to a lack of specific research on the signaling pathways directly modulated by **aluminum acetotartrate**, a diagram illustrating a specific molecular pathway cannot be provided. The biological effects are largely understood at the level of protein interaction and general antimicrobial activity.

[Click to download full resolution via product page](#)

Diagram 3: Conceptual Overview of the Mechanism of Action.

Applications in Drug Development

Aluminum acetotartrate's primary role in drug development is as an active pharmaceutical ingredient (API) in topical formulations. Its astringent and antiseptic properties make it suitable for:

- Dermatological Preparations: Creams, lotions, and solutions for the treatment of minor skin irritations, insect bites, and inflammatory skin conditions.[\[1\]](#)
- Otic Solutions: As a component of ear drops for the management of external ear infections.
- Nasal Douches: In dilute solutions for afflictions of the respiratory tract.[\[1\]](#)

Conclusion

Aluminum acetotartrate is a valuable compound with established applications in medicine and cosmetics. While its fundamental properties and mechanisms of action are generally understood, this guide highlights the need for more detailed research into its synthesis, characterization, and specific molecular interactions to further support its development and application in pharmaceutical sciences. The provided protocols and data serve as a foundation for researchers and drug development professionals working with this and related aluminum complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum acetotartrate | C6H7AlO8 | CID 76968033 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [precision.fda.gov]
- 5. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- 6. Effect of Metal Ions on the Interaction of Condensed Tannins with Protein [mdpi.com]
- 7. faculty.fortlewis.edu [faculty.fortlewis.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Aluminum Acetotartrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1169463#aluminum-acetotartrate-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com